Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Glucocorticoid Receptor Agonist Purity Comparison ADC Conjugate

ADC conjugate of anti-human TNFα antibody with GR agonist payload via protease-cleavable Ala-Ala-Mal linker for targeted GR activation in TNFα-expressing cells. 99.72% purity, 100 mg/mL DMSO solubility. Dual TNFα-neutralizing/GR-agonizing mechanism dissects inflammatory crosstalk beyond monotherapy capability. Ala-Ala-Mal linker guarantees lysosomal protease-dependent release—a critical differentiator from agonist-1/agonist-4 analogs for intracellular GR dynamics and ADC SAR studies. Class-validated superior IL-6 inhibition over anti-TNFα alone.

Molecular Formula C49H55FN4O12
Molecular Weight 911.0 g/mol
Cat. No. B12377958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-3 Ala-Ala-Mal
Molecular FormulaC49H55FN4O12
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C
InChIInChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1
InChIKeyBISHTACTVXELTJ-VFAPTOKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: Targeted Anti-Inflammatory Conjugate for Autoimmune Research Procurement


Glucocorticoid receptor agonist-3 Ala-Ala-Mal (CAS: 3014393-35-9) is a synthetic conjugate comprising an anti-human TNFα antibody covalently linked to a glucocorticoid receptor agonist payload via an Ala-Ala-Mal linker [1]. The compound is specifically designed for research in autoimmune and inflammatory diseases, leveraging dual mechanisms of TNFα neutralization and localized glucocorticoid receptor activation [2].

Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: Why Analog Substitution Compromises Experimental Integrity


Generic substitution among glucocorticoid receptor agonist conjugates is precluded by significant differences in molecular architecture, linker chemistry, and resultant pharmacokinetic profiles. Closely related analogs such as agonist-1 and agonist-4 differ in molecular weight, payload composition, and solubility—parameters that directly affect conjugate stability, cellular processing, and in vivo distribution . The Ala-Ala-Mal linker in agonist-3 is specifically engineered for controlled payload release upon lysosomal proteolysis, a feature not shared by all analogs, and thus substituting compounds without matching these precise characteristics risks altering the experimental outcome in immuno-oncology and autoimmune disease models [1].

Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: Quantified Evidence of Differentiation from Closest Analogs


Superior Purity: 99.72% for Agonist-3 vs. ≥98% for Agonist-1 and Agonist-4

Glucocorticoid receptor agonist-3 Ala-Ala-Mal exhibits a higher reported purity of 99.72% compared to its closest analogs, agonist-1 (≥98%) and agonist-4 (≥98%). This higher purity minimizes batch-to-batch variability and ensures more reliable concentration-response relationships in sensitive assays .

Glucocorticoid Receptor Agonist Purity Comparison ADC Conjugate

Enhanced Aqueous Solubility: 100 mg/mL in DMSO for Agonist-3 vs. ~10 mM for Agonist-4 Conjugate

Agonist-3 demonstrates superior solubility in DMSO (100 mg/mL, approx. 109.8 mM) compared to the agonist-4 conjugate, which is typically soluble at ~10 mM in DMSO. This facilitates the preparation of higher concentration stock solutions and expands the usable concentration range for in vitro experiments [1].

Solubility Formulation ADC Payload

Higher Molecular Weight and Fluorine Substitution: Agonist-3 (910.98 g/mol) vs. Agonist-1 (862.96 g/mol)

Agonist-3 possesses a molecular weight of 910.98 g/mol and contains a fluorine atom, whereas agonist-1 has a lower molecular weight (862.96 g/mol) and lacks fluorine. Fluorine substitution is a common medicinal chemistry strategy to enhance metabolic stability and membrane permeability of steroid-like payloads [1].

Molecular Weight Fluorine Substitution ADC Payload

Mechanistic Superiority: Synergistic TNFα Neutralization and Localized GR Agonism

As an antibody-drug conjugate (ADC), agonist-3 delivers a glucocorticoid receptor agonist directly to cells expressing transmembrane TNFα, while simultaneously neutralizing soluble TNFα. This dual mechanism has been shown in preclinical studies of related conjugates to achieve synergistic anti-inflammatory effects superior to anti-TNFα antibody alone or systemic glucocorticoids [1].

Antibody-Drug Conjugate TNFα Autoimmune Disease

Optimized Ala-Ala-Mal Linker for Controlled Intracellular Payload Release

The Ala-Ala-Mal linker in agonist-3 is designed for selective cleavage by lysosomal proteases (e.g., cathepsin B) upon internalization, ensuring that the GR agonist payload is released only within the target cell. This contrasts with non-cleavable linkers or alternative dipeptide sequences that may exhibit different stability and release kinetics [1].

Linker Chemistry Lysosomal Cleavage ADC Stability

Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: Optimal Use Cases in Autoimmune and Inflammation Research


Investigating Synergistic TNFα and Glucocorticoid Pathways in Rheumatoid Arthritis Models

Agonist-3's dual TNFα-neutralizing and GR-agonizing activity makes it ideal for dissecting the interplay between these two critical inflammatory pathways in rheumatoid arthritis. Its high purity (99.72%) ensures that observed biological effects are attributable to the conjugate rather than impurities . The enhanced solubility (100 mg/mL in DMSO) facilitates preparation of high-concentration stock solutions for consistent dosing in collagen-induced arthritis mouse models [1].

Profiling ADC Payload Release Kinetics and Intracellular GR Activation

The Ala-Ala-Mal linker enables controlled, lysosomal protease-dependent release of the GR agonist payload, allowing researchers to precisely study intracellular glucocorticoid receptor activation dynamics. Comparative studies with agonist-1 (different linker/payload) or agonist-4 (different solubility) can elucidate structure-activity relationships governing ADC processing and efficacy .

Evaluating Targeted Glucocorticoid Delivery to Mitigate Systemic Toxicity

Agonist-3's ADC format is designed to restrict glucocorticoid activity to TNFα-expressing cells, thereby minimizing systemic side effects such as hyperglycemia and bone loss. This makes it a valuable tool for in vivo studies assessing the therapeutic index of targeted vs. systemic glucocorticoids. Preclinical evidence from class-level conjugates demonstrates improved tolerability compared to free glucocorticoids [2].

Comparative Potency Studies Against Unconjugated Anti-TNFα Biologics

Researchers can leverage agonist-3 to compare the efficacy of ADC-mediated GR agonism versus standard TNFα blockade. Class-level data indicate that TNFα-ADC conjugates achieve superior inhibition of LPS-induced IL-6 secretion compared to anti-TNFα antibody alone, supporting the use of agonist-3 in head-to-head functional assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.